molecular formula C19H25N3O5 B2436273 3-(2,5-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396848-27-3

3-(2,5-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2436273
CAS No.: 1396848-27-3
M. Wt: 375.425
InChI Key: OYZYMSOOMHPRNU-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, a dimethoxyphenyl group, and a hydroxytetrahydropyran moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the dimethoxyphenyl group, and the attachment of the hydroxytetrahydropyran moiety. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: It may have potential as a biochemical probe to study cellular processes, enzyme interactions, and protein-ligand binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
  • 3-(2,5-dimethoxyphenyl)-N-((4-hydroxy-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxamide
  • 3-(2,5-dimethoxyphenyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of 3-(2,5-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical properties and potential biological activities that may not be present in similar compounds. The presence of the dimethoxyphenyl group, hydroxytetrahydropyran moiety, and pyrazole ring together creates a unique scaffold for further chemical modifications and applications.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-22-16(18(23)20-12-19(24)6-8-27-9-7-19)11-15(21-22)14-10-13(25-2)4-5-17(14)26-3/h4-5,10-11,24H,6-9,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZYMSOOMHPRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3(CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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